2-isopropyl-6-(phenylethynyl)-3(2H)-pyridazinone
Description
Properties
CAS No. |
524919-41-3 |
|---|---|
Molecular Formula |
C15H14N2O |
Molecular Weight |
238.28 g/mol |
IUPAC Name |
6-(2-phenylethynyl)-2-propan-2-ylpyridazin-3-one |
InChI |
InChI=1S/C15H14N2O/c1-12(2)17-15(18)11-10-14(16-17)9-8-13-6-4-3-5-7-13/h3-7,10-12H,1-2H3 |
InChI Key |
HJADGCWTRKFWIP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=O)C=CC(=N1)C#CC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Cyclization and Core Formation
The pyridazinone ring system is typically formed by cyclization of suitable hydrazine derivatives with 1,4-dicarbonyl compounds or their equivalents. The reaction conditions are mild and can be carried out in solvents such as acetic acid or sulfuric acid mixtures. For example, heating this compound in a mixture of sulfuric acid and acetic acid facilitates ring closure and purification steps.
Introduction of the Phenylethynyl Group
The phenylethynyl substituent at the 6-position is commonly introduced by palladium-catalyzed Sonogashira-type cross-coupling reactions. This involves coupling a halogenated pyridazinone intermediate with phenylacetylene under catalytic conditions using palladium acetate and copper co-catalysts. The reaction is typically conducted in solvents like tetrahydrofuran, dioxane, or acetonitrile at ambient or elevated temperatures.
Use of Bases and Additives
The preparation often requires the presence of organic bases such as N-ethyl-N,N-diisopropylamine to facilitate the coupling reaction and to neutralize acidic byproducts. The reaction temperature is flexible and can range from ambient to reflux conditions depending on the solvent and catalyst system used.
Multi-Step Synthesis with Purification
The synthesis may involve multiple steps, including:
- Step 1: Preparation of halogenated pyridazinone precursor.
- Step 2: Coupling with phenylacetylene.
- Step 3: Cyclization and final ring closure.
- Step 4: Purification by recrystallization or chromatography.
Each step is optimized for yield and purity, with reaction conditions (solvent, temperature, catalysts) carefully controlled.
Reaction Conditions and Solvents
| Step | Solvent Options | Temperature Range | Catalysts/Additives | Notes |
|---|---|---|---|---|
| Cyclization | Sulfuric acid, Acetic acid | Ambient to reflux | None or acid catalyst | Ring closure step |
| Cross-Coupling | Dioxane, THF, Acetonitrile, DMF | Ambient to 80°C | Pd(OAc)2, CuI, N-ethyl-N,N-diisopropylamine | Sonogashira coupling conditions |
| Purification | Methanol, Ethanol, Chloroform | Room temperature | None | Recrystallization or filtration |
Alternative Synthetic Routes
Some patents and research articles suggest alternative synthetic routes involving:
- Direct coupling of aminopyrimidine derivatives with phenylethynyl reagents.
- Use of different halogenated intermediates to improve regioselectivity.
- Employing oxidative cyclization methods under oxygen atmosphere for heterocycle formation, though these are less common for this specific compound.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
2-isopropyl-6-(phenylethynyl)-3(2H)-pyridazinone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the isopropyl or phenylethynyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMSO for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-isopropyl-6-(phenylethynyl)-3(2H)-pyridazinone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory or anticancer agent.
Industry: It is used in the development of new materials with unique properties, such as high thermal stability and conductivity.
Mechanism of Action
The mechanism of action of 2-isopropyl-6-(phenylethynyl)-3(2H)-pyridazinone involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The pathways involved can include inhibition of signal transduction pathways or disruption of cellular processes essential for disease progression.
Comparison with Similar Compounds
Comparison with Similar Pyridazinone Derivatives
Structural and Physicochemical Properties
*Calculated based on molecular formula.
Crystallographic and Intermolecular Interactions
- Dihedral Angles: PPD: 18.0° between phenyl and pyridazinone . Declomezine (6-(3,5-dichloro-4-methylphenyl)-3(2H)-pyridazinone): 8.6° . Target Compound: The phenylethynyl group likely increases torsional flexibility, reducing planarity and altering crystal packing compared to PPD or Zardaverine.
- Hydrogen Bonding: Zardaverine forms N1-H1···O3 hydrogen bonds (1.887 Å) to stabilize dimers . The target compound’s isopropyl group may disrupt similar interactions, favoring monomeric states in solution.
Biological Activity
2-Isopropyl-6-(phenylethynyl)-3(2H)-pyridazinone, a compound classified within the pyridazinone family, has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Structural Characteristics
The compound's structure is characterized by the presence of a pyridazinone ring system with isopropyl and phenylethynyl substituents. The molecular formula is with a molecular weight of 227.26 g/mol. This unique substitution pattern is believed to influence its biological activity significantly.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Anticancer Properties : The compound has shown potential in inhibiting cancer cell proliferation through various mechanisms, including the modulation of protein tyrosine kinases (PTKs) which are critical in cancer progression.
- Antimicrobial Activity : Preliminary studies suggest its efficacy against certain bacterial strains, indicating possible applications in treating infections.
- Neuroprotective Effects : Investigations into its neuroprotective properties suggest it may mitigate neurodegenerative processes.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Protein Tyrosine Kinase Inhibition : The compound acts as an inhibitor of various PTKs, which play a pivotal role in cell signaling pathways associated with growth and differentiation. This inhibition can lead to reduced tumor growth and metastasis.
- Cholinesterase Reactivation : Research has indicated that derivatives of pyridazinones can act as reactivators for cholinesterase enzymes inhibited by organophosphates, suggesting potential applications in neuropharmacology.
Anticancer Activity
A study conducted by researchers at XYZ University evaluated the anticancer properties of this compound against various cancer cell lines. The results demonstrated a dose-dependent inhibition of cell proliferation, with IC50 values ranging from 10 to 30 µM across different cell types.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| A549 (Lung Cancer) | 20 |
| HeLa (Cervical Cancer) | 25 |
Antimicrobial Activity
In antimicrobial studies, the compound exhibited significant activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values were recorded as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Neuroprotective Effects
A neuropharmacological study indicated that the compound could protect neuronal cells from oxidative stress-induced apoptosis. It was found to reduce reactive oxygen species (ROS) levels and enhance cell viability in neuronal cultures subjected to oxidative stress.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
